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Compound of Interest

Compound Name: 22-Hydroxy Mifepristone-d6

Cat. No.: B7826077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
22-Hydroxy Mifepristone-d6 is a deuterated analog of 22-Hydroxy Mifepristone, a primary

active metabolite of the synthetic steroid Mifepristone (also known as RU-486). Mifepristone is

a potent antagonist of both progesterone and glucocorticoid receptors, and its metabolites play

a significant role in its pharmacological profile. The deuterated standard, 22-Hydroxy
Mifepristone-d6, is crucial for quantitative bioanalytical studies, such as mass spectrometry-

based assays, where it is used as an internal standard to ensure accuracy and precision in

determining the concentration of the non-deuterated metabolite in biological matrices. This

guide provides a comprehensive overview of the analytical techniques and data interpretation

involved in confirming the chemical structure of 22-Hydroxy Mifepristone-d6.

Chemical Structure and Properties
The foundational step in structure elucidation is understanding the basic chemical properties of

the molecule.
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Property Value Source

Chemical Formula C₂₉H₂₉D₆NO₃ [1]

Molecular Weight 451.63 g/mol [1]

IUPAC Name

(11β,17β)-11-[4-

(Dimethylamino-d6)phenyl]-17-

hydroxy-17-(3-hydroxy-1-

propyn-1-yl)estra-4,9-dien-3-

one

[1]

Parent Compound
22-Hydroxy Mifepristone (RU

42698)
MedChemExpress

Spectroscopic Data for Structure Confirmation
The definitive confirmation of a chemical structure relies on a combination of spectroscopic

techniques. While specific experimental data for 22-Hydroxy Mifepristone-d6 is not widely

published, this section outlines the expected data based on the known structure of the non-

deuterated analog and the principles of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms

in a molecule. The deuterium labeling in 22-Hydroxy Mifepristone-d6 is on the two methyl

groups of the dimethylamino moiety. This will result in the absence of the corresponding proton

signals in the ¹H NMR spectrum and a different splitting pattern for the adjacent carbon in the

¹³C NMR spectrum compared to the non-deuterated compound.

Reference NMR Data for Mifepristone (Non-deuterated Parent Compound)

The following tables provide the reported ¹H and ¹³C NMR chemical shifts for Mifepristone,

which serve as a basis for interpreting the spectra of its derivatives.

Table 1: ¹H NMR Chemical Shifts of Mifepristone
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Chemical Shift (ppm) Multiplicity Assignment

0.55 s C18-H₃

2.91 s N(CH₃)₂

4.35 d C11-H

5.75 s C4-H

6.65 d Aromatic-H

7.02 d Aromatic-H

Note:

This is a partial list of key

signals. The full spectrum

contains numerous

overlapping multiplets for the

steroidal backbone.

Table 2: ¹³C NMR Chemical Shifts of Mifepristone

Chemical Shift (ppm) Assignment

13.72 C18

40.65 N(CH₃)₂

80.15 C17

82.37 C≡CH

112.77 Aromatic-CH

129.06 Aromatic-CH

132.10 Aromatic-C

199.0 (estimated) C3=O

Note: This is a partial list of key signals.

Expected ¹H and ¹³C NMR Spectral Features for 22-Hydroxy Mifepristone-d6:
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¹H NMR: The most significant difference will be the absence of the singlet at approximately

2.91 ppm, which corresponds to the six protons of the N(CH₃)₂ group. The introduction of the

hydroxyl group at the C22 position of the propynyl side chain will result in a downfield shift

and splitting of the propynyl protons.

¹³C NMR: The signal for the N-methyl carbons (around 40.65 ppm) will show a characteristic

multiplet pattern due to coupling with deuterium (a triplet of triplets, or a more complex

pattern depending on the relaxation times). The carbons of the steroid skeleton should have

chemical shifts very similar to those of the non-deuterated 22-Hydroxy Mifepristone.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity. For 22-Hydroxy Mifepristone-d6,

high-resolution mass spectrometry (HRMS) would be used to confirm the elemental

composition.

Table 3: High-Resolution Mass Spectrometry Data

Ion Type Calculated m/z Observed m/z

[M+H]⁺ 452.3368 (Expected to be within 5 ppm)

Fragmentation Analysis:

The fragmentation of 22-Hydroxy Mifepristone-d6 in tandem mass spectrometry (MS/MS) is

expected to be similar to its non-deuterated counterpart, with a mass shift of +6 Da for

fragments containing the deuterated dimethylamino group.

A study on the metabolites of mifepristone provides valuable insight into the fragmentation of

the non-deuterated 22-Hydroxy Mifepristone.[2][3]

Table 4: Expected MS/MS Fragmentation of 22-Hydroxy Mifepristone-d6
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Precursor Ion (m/z) Key Fragment Ions (m/z) Interpretation

452.3 434.3
Loss of H₂O from the C17 or

C22 hydroxyl group.

140.1

Fragment containing the

deuterated N,N-

dimethylaminophenyl moiety.

126.1

Loss of a methyl group from

the deuterated N,N-

dimethylaminophenyl

fragment.

The presence of the fragment at m/z 140.1 would be a strong indicator of the location of the

deuterium labels.

Experimental Protocols
The following are detailed methodologies for the key experiments involved in the structure

elucidation of 22-Hydroxy Mifepristone-d6.

Synthesis of 22-Hydroxy Mifepristone-d6 (Proposed)
A specific, detailed synthesis protocol for 22-Hydroxy Mifepristone-d6 is not readily available

in the public domain. However, a plausible synthetic route can be proposed based on the

known synthesis of mifepristone and its analogs.[4] The synthesis would likely involve the

introduction of the deuterated dimethylamino group early in the synthesis, followed by the

hydroxylation of the propynyl side chain.

Diagram 1: Proposed Synthetic Pathway

Estrone Derivative Introduction of Deuterated
Dimethylamino Group Formation of Dienone System Addition of Hydroxypropynyl Group 22-Hydroxy Mifepristone-d6

Click to download full resolution via product page
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Caption: Proposed synthetic route for 22-Hydroxy Mifepristone-d6.

UHPLC-QqQ-MS/MS Analysis
An established method for the analysis of mifepristone and its metabolites, including 22-

Hydroxy Mifepristone, can be adapted for the characterization of the deuterated standard.[5]

Liquid Chromatography:

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient: A time-programmed gradient from low to high organic content.

Flow Rate: 0.4 mL/min

Injection Volume: 2 µL

Mass Spectrometry:

Ionization: Electrospray Ionization (ESI), positive mode

Scan Type: Multiple Reaction Monitoring (MRM)

Precursor Ion: m/z 452.3

Product Ions: m/z 434.3, 140.1 (for confirmation)

Collision Energy: Optimized for each transition.

Diagram 2: Analytical Workflow for Structure Confirmation
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Caption: Workflow for the structure elucidation of 22-Hydroxy Mifepristone-d6.

Metabolic Pathway
Understanding the metabolic context of 22-Hydroxy Mifepristone is essential for researchers in

drug development. Mifepristone undergoes extensive metabolism in the liver, primarily through

N-demethylation and hydroxylation.

Diagram 3: Metabolic Pathway of Mifepristone
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Caption: Simplified metabolic pathway of Mifepristone.

Conclusion
The structure elucidation of 22-Hydroxy Mifepristone-d6 is a multi-faceted process that relies

on the synergistic application of modern analytical techniques. While a complete set of

experimental data for this specific deuterated standard is not publicly available, a thorough

understanding of the non-deuterated analog and the principles of isotopic labeling allows for a

confident characterization. The methodologies and data presented in this guide provide a

robust framework for researchers and scientists involved in the synthesis, analysis, and

application of this important analytical standard in drug metabolism and pharmacokinetic

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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